molecular formula C14H13NO B3055295 [1,1'-Biphenyl]-4-acetamide CAS No. 63780-50-7

[1,1'-Biphenyl]-4-acetamide

Cat. No.: B3055295
CAS No.: 63780-50-7
M. Wt: 211.26 g/mol
InChI Key: JJLKXBIUMBGNNY-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-acetamide is an organic compound that consists of a biphenyl structure with an acetamide group attached to the fourth position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-acetamide typically involves the acylation of 4-aminobiphenyl with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-4-acetamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-acetamide can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amine derivatives of [1,1’-Biphenyl]-4-acetamide.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-4-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    Biphenyl: A simpler structure without the acetamide group, used in various industrial applications.

    4-Aminobiphenyl: The precursor to [1,1’-Biphenyl]-4-acetamide, known for its use in the synthesis of dyes and other chemicals.

    N-Acetyl-4-aminobiphenyl: A closely related compound with similar chemical properties.

Uniqueness: [1,1’-Biphenyl]-4-acetamide is unique due to the presence of both the biphenyl and acetamide functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLKXBIUMBGNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447257
Record name [1,1'-Biphenyl]-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63780-50-7
Record name [1,1'-Biphenyl]-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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